molecular formula C16H10ClF3N2S B5248259 4-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

4-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B5248259
M. Wt: 354.8 g/mol
InChI Key: ZXICHDGQTHXJKH-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a compound that has garnered significant interest in various fields of scientific research. This compound features a thiazole ring, a chlorophenyl group, and a trifluoromethylphenyl group, making it a unique and versatile molecule. Its structure allows it to participate in a variety of chemical reactions and applications, particularly in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and trifluoromethylphenyl groups. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-(trifluoromethyl)aniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

4-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit specific enzymes or proteins, leading to the desired biological effect. The exact pathways involved depend on the specific application, whether it be enzyme inhibition in a biological study or pest control in an agricultural setting .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine apart is its thiazole ring, which provides additional sites for chemical modification and enhances its versatility in various applications. The combination of the trifluoromethyl group and the thiazole ring makes it particularly effective in penetrating biological membranes and interacting with intracellular targets.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2S/c17-12-6-4-10(5-7-12)14-9-23-15(22-14)21-13-3-1-2-11(8-13)16(18,19)20/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXICHDGQTHXJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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